![molecular formula C16H16ClFN4O2 B2592228 N-(4-chlorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034579-06-9](/img/structure/B2592228.png)
N-(4-chlorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide, also known as CB-5083, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It belongs to the class of compounds known as proteasome inhibitors, which target the proteasome, a cellular complex responsible for protein degradation.
Applications De Recherche Scientifique
Kinase Inhibitors for Cancer Therapy
The synthesis and application of novel compounds, including 5-fluoropyrimidine derivatives, have been investigated for their potential as kinase inhibitors, which are critical in cancer treatment. 5-Fluoropyrimidine is a core structure in many anticancer agents, such as 5-fluorouracil, indicating the relevance of derivatives like N-(4-chlorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide in this domain. These compounds are designed to inhibit kinase activity, a pivotal process in tumorigenesis, making them promising candidates for anticancer therapy (Wada et al., 2012).
Met Kinase Superfamily Inhibitors
The compound's framework has been utilized in the development of selective and orally efficacious inhibitors of the Met kinase superfamily. These inhibitors demonstrate significant potential in combating cancers driven by Met kinase dysregulation, showcasing the therapeutic promise of such derivatives in targeted cancer treatments (Schroeder et al., 2009).
Anticancer and Tubulin Inhibition
Derivatives bearing the 5-fluoropyrimidine moiety have been synthesized and evaluated for their anticancer activity, including their ability to inhibit tubulin polymerization. This mechanism is crucial for cancer cell division, highlighting the potential of these compounds in anticancer strategies. Molecular docking studies have further elucidated their binding modes, suggesting significant interactions that could inhibit cancer progression (Jayarajan et al., 2019).
Synthesis and Biological Evaluation
The compound and its related derivatives have undergone extensive synthesis and biological evaluation processes, revealing their potential as anticancer and anti-5-lipoxygenase agents. Such studies underscore the versatility and therapeutic potential of these molecules in treating various diseases, including cancer, by targeting specific biological pathways (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O2/c17-12-3-1-11(2-4-12)7-21-16(23)22-6-5-14(10-22)24-15-19-8-13(18)9-20-15/h1-4,8-9,14H,5-7,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHMVTNVUAJTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.